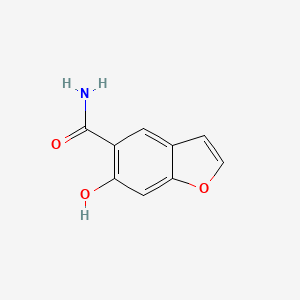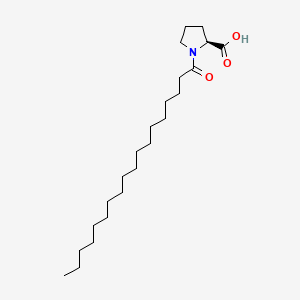
Stearoyl proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearoyl proline, also known as N-stearoyl proline, is a compound belonging to the class of N-acylamides. These molecules are characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, this compound is a stearic acid amide of proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stearoyl proline typically involves the coupling of stearic acid with the α-amino group of proline. One common method involves the preparation of acid chlorides followed by the reaction with proline in an acetone and water mixture at a pH of 12, adjusted using sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced analytical techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry to confirm the identity and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Stearoyl proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may yield this compound alcohol.
Wissenschaftliche Forschungsanwendungen
Stearoyl proline has a wide range of applications in scientific research, including:
Medicine: Its biodegradability and biocompatibility make it a candidate for use in medical applications, such as drug delivery systems.
Industry: It is used in the formulation of detergents, emulsifiers, and preservatives for biomaterials.
Wirkmechanismus
The mechanism of action of stearoyl proline involves its interaction with cellular membranes. As a surfactant, it can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death . Additionally, its fatty acyl group can interact with various molecular targets, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
- N-stearoyl phenylalanine
- N-stearoyl tryptophan
- N-stearoyl arginine
- N-stearoyl lysine
- N-stearoyl aspartic acid
- N-stearoyl tyrosine
Comparison: Stearoyl proline stands out due to its superior antimicrobial activity compared to other N-stearoyl amino acids
Eigenschaften
CAS-Nummer |
36577-40-9 |
|---|---|
Molekularformel |
C23H43NO3 |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
(2S)-1-octadecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h21H,2-20H2,1H3,(H,26,27)/t21-/m0/s1 |
InChI-Schlüssel |
IYWTVBWXIUJHNJ-NRFANRHFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


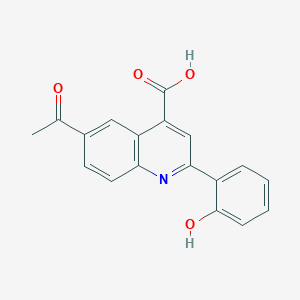
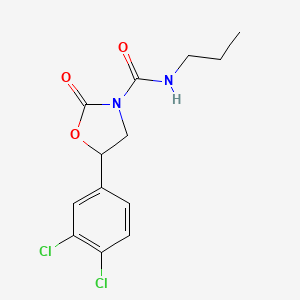
![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)
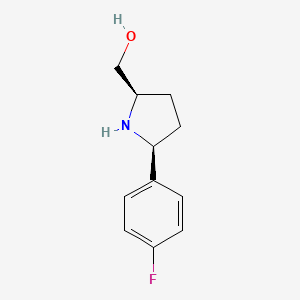
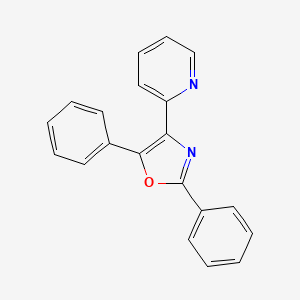
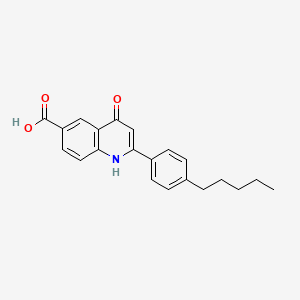
![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
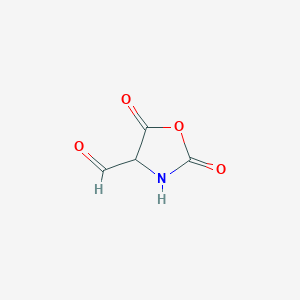
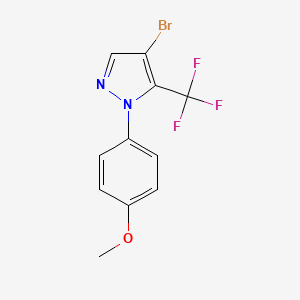
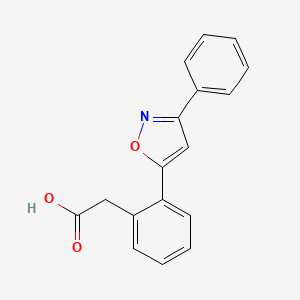
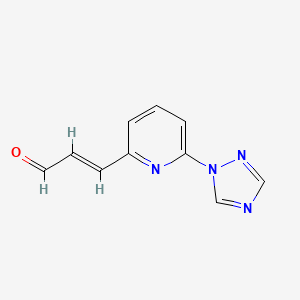
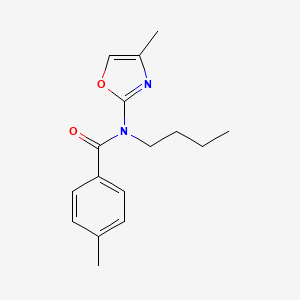
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
